Methyl piperidine-1-carboxylate

Description

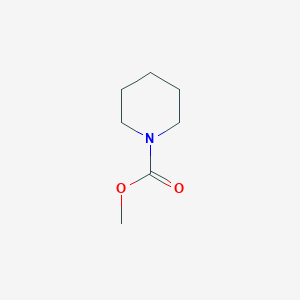

Structure

3D Structure

Properties

IUPAC Name |

methyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFLJYAKACCWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283217 | |

| Record name | methyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-27-6 | |

| Record name | 1796-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1796-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl piperidine-1-carboxylate chemical properties and structure

An In-depth Technical Guide to Methyl Piperidine-1-carboxylate: Properties, Synthesis, and Applications

Abstract

This compound, a key synthetic intermediate, holds a significant position in the landscape of organic chemistry and drug development. As a derivative of the piperidine heterocycle, a scaffold prevalent in numerous pharmaceuticals and natural alkaloids, this compound serves primarily as a stable protecting group for the piperidine nitrogen and a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural features, a robust protocol for its synthesis with mechanistic insights, and a discussion of its critical applications in medicinal chemistry. Tailored for researchers and professionals in the chemical sciences, this document synthesizes technical data with practical, field-proven insights to serve as an authoritative resource.

Compound Identification and Physicochemical Properties

This compound is a colorless oily liquid under standard conditions. Its fundamental role in synthesis is underpinned by its distinct physicochemical characteristics, which dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 1796-27-6 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molar Mass | 143.18 g/mol | [2] |

| Appearance | Colourless Oil | [1] |

| Boiling Point | 55-57 °C at 2 Torr | [1] |

| Density | 1.06 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol). Limited solubility in water. | [1][2] |

| pKa | -1.34 ± 0.20 (Predicted) | [1] |

Structural Analysis

The structure of this compound consists of a saturated six-membered piperidine ring where the nitrogen atom is functionalized with a methoxycarbonyl group (-COOCH₃). This carbamate linkage significantly influences the chemical behavior of the piperidine nitrogen.

Conformation

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The methoxycarbonyl group attached to the nitrogen atom is equatorial to reduce steric hindrance. The presence of the carbamate group restricts the nitrogen's ability to undergo inversion, a common process in secondary amines. The lone pair on the nitrogen atom participates in resonance with the adjacent carbonyl group, imparting a partial double-bond character to the C-N bond. This resonance delocalization flattens the geometry around the nitrogen and reduces its basicity and nucleophilicity compared to an unfunctionalized piperidine.

Sources

An In-depth Technical Guide to Methyl Piperidine-1-carboxylate (CAS 1796-27-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Piperidine-1-carboxylate, with the CAS registry number 1796-27-6, is a heterocyclic organic compound that belongs to the piperidine class.[1][2] Structurally, it is the methyl ester of piperidine-1-carboxylic acid. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules.[3][4] The piperidine scaffold is a prevalent motif in numerous approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below. It is important to note that some physical properties, such as the boiling point, may have variations in reported values due to different measurement conditions (e.g., atmospheric pressure vs. vacuum).

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1796-27-6 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 198.0°C (at 760 mmHg); 55-57°C (at 2 Torr) | |

| Density | 1.06 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [2] |

| Storage | Store in a cool, dry, well-ventilated area. |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods. A common and straightforward approach involves the acylation of piperidine with methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Base: Add a base, such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide, to the piperidine solution.

-

Acylation: Slowly add methyl chloroformate (1.05 eq) dropwise to the cooled reaction mixture while maintaining the temperature below 10 °C. The addition is exothermic, and a white precipitate of the hydrochloride salt of the base may form.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. If an organic base was used, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine. If an inorganic base was used, separate the organic layer and wash it with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow liquid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine ring and the methyl ester group.

-

δ ~3.70 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group of the ester (-COOCH₃).

-

δ ~3.45 ppm (t, 4H): This triplet is attributed to the four protons on the carbons adjacent to the nitrogen atom in the piperidine ring (C2-H and C6-H).

-

δ ~1.60 ppm (m, 6H): This multiplet arises from the six protons on the remaining three carbons of the piperidine ring (C3-H, C4-H, and C5-H).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments within the molecule.

-

δ ~155 ppm: This signal corresponds to the carbonyl carbon of the carbamate group (N-COO-).

-

δ ~52 ppm: This peak is attributed to the methyl carbon of the ester group (-COOCH₃).

-

δ ~45 ppm: These signals arise from the two carbons of the piperidine ring adjacent to the nitrogen atom (C2 and C6).

-

δ ~25 ppm: This signal represents the carbons at the 3 and 5 positions of the piperidine ring (C3 and C5).

-

δ ~24 ppm: This peak corresponds to the carbon at the 4 position of the piperidine ring (C4).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 143, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

~2940 cm⁻¹ (s): C-H stretching vibrations of the aliphatic piperidine ring.

-

~1700 cm⁻¹ (s): A strong absorption band corresponding to the C=O stretching of the carbamate group.[6]

-

~1240 cm⁻¹ (s): C-O stretching vibration of the ester group.[7]

Reactivity and Applications in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules due to the reactivity of the piperidine nitrogen and the potential for transformations of the ester group. The N-alkoxycarbonyl group can act as a protecting group for the piperidine nitrogen, which can be later removed under acidic or basic conditions.

Key Reactions and Transformations:

-

N-Deprotection: The methyl carbamate can be cleaved to regenerate the secondary amine of the piperidine ring, allowing for further functionalization at the nitrogen atom.

-

Modification of the Piperidine Ring: The piperidine ring itself can undergo various reactions, such as lithiation followed by electrophilic quench, to introduce substituents at specific positions.

-

Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to introduce new functional groups.

Role in Medicinal Chemistry:

The piperidine moiety is a common scaffold in a wide range of therapeutic agents. Derivatives of piperidine have shown diverse pharmacological activities, including but not limited to:

-

Analgesics: The piperidine ring is a core component of many opioid analgesics.[8]

-

Antipsychotics: Several antipsychotic drugs incorporate the piperidine structure.

-

Antihistamines: A number of antihistamines feature a piperidine ring.

-

Sigma-1 (σ₁) Receptor Ligands: Piperidine derivatives have been investigated as potent and selective ligands for the σ₁ receptor, which is implicated in various neurological disorders.[9]

-

Antimicrobial Agents: Some piperidine derivatives have demonstrated promising antimicrobial activity.

This compound provides a convenient starting point for the synthesis of libraries of piperidine-based compounds for screening and lead optimization in drug discovery programs.

Conclusion

This compound (CAS 1796-27-6) is a valuable and versatile chemical building block with significant applications in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and predictable reactivity, make it an important tool for researchers and drug development professionals. A comprehensive understanding of its characteristics, as detailed in this guide, is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. SpringerLink. Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health. Available at: [Link]

-

Methyl N-BOC-piperidine-3-carboxylate. Available at: [Link]

-

IR Absorption Table. Available at: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 1796-27-6: this compound [cymitquimica.com]

- 3. fuaij.com [fuaij.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Piperidine-1-carboxylate: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to serve as a versatile scaffold for molecular elaboration.[1] Among the myriad of functionalized piperidines, methyl piperidine-1-carboxylate emerges as a pivotal building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its strategic implementation in drug discovery and development programs.

Introduction: The Significance of the Piperidine Nucleus

The six-membered saturated heterocycle, piperidine, is a privileged scaffold in medicinal chemistry. Its prevalence in FDA-approved drugs underscores its importance in imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The nitrogen atom within the piperidine ring can be readily functionalized, allowing for the modulation of basicity, lipophilicity, and hydrogen bonding capacity. The introduction of a methyl carboxylate group at the nitrogen atom to form this compound offers a strategic advantage by transforming the basic secondary amine of piperidine into a neutral carbamate. This transformation not only facilitates purification and handling but also serves as a versatile functional handle for a variety of chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.

Core Molecular Attributes

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| CAS Number | 1796-27-6 | [2] |

| IUPAC Name | This compound | |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different protons in the molecule. The methyl protons of the carbamate group typically appear as a sharp singlet around 3.6-3.7 ppm. The protons on the piperidine ring give rise to more complex multiplets in the regions of approximately 3.4-3.6 ppm (for the equatorial and axial protons adjacent to the nitrogen) and 1.4-1.7 ppm (for the remaining ring protons).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides valuable information about the carbon framework. Key signals include the carbonyl carbon of the carbamate at approximately 155-156 ppm, the methyl carbon of the carbamate around 52-53 ppm, and the carbons of the piperidine ring in the range of 24-45 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically observed in the region of 1690-1710 cm⁻¹.[3] The C-N stretching vibration is usually found around 1250-1280 cm⁻¹.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a well-established and robust process, most commonly achieved through the acylation of piperidine with methyl chloroformate. This reaction is a cornerstone of many synthetic campaigns, valued for its high efficiency and scalability.

Reaction Principle

The synthesis relies on the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of methyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Experimental Protocol

Materials:

-

Piperidine

-

Methyl chloroformate

-

Triethylamine (or another suitable base, e.g., pyridine, sodium carbonate)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of piperidine (1.0 equivalent) in dichloromethane at 0 °C (ice bath), add triethylamine (1.1 equivalents).

-

Slowly add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The N-methoxycarbonyl group in this compound significantly influences the reactivity of the piperidine ring, rendering it a versatile intermediate for a range of chemical transformations.

Directed Ortho-Metalation (DoM)

The carbamate group can act as a directed metalating group (DMG), facilitating the deprotonation of the adjacent C2 and C6 positions of the piperidine ring by strong bases such as sec-butyllithium in the presence of a chelating agent like TMEDA. The resulting lithiated species can then be trapped with various electrophiles, allowing for the regioselective functionalization of the piperidine scaffold.

N-Deprotection

The methyl carbamate can be readily cleaved under various conditions to regenerate the parent secondary amine. Common methods include basic hydrolysis (e.g., with NaOH or KOH), acidic hydrolysis, or reduction with agents like lithium aluminum hydride (LiAlH₄). This deprotection step is often crucial in the final stages of a synthetic sequence to unmask the basic nitrogen for further derivatization or to reveal the final active pharmaceutical ingredient (API).

Electrophilic and Nucleophilic Reactions of the Piperidine Ring

While the electron-withdrawing nature of the carbamate group deactivates the piperidine ring towards some electrophilic reactions, the ring carbons can still participate in various transformations. Furthermore, the piperidine scaffold can be elaborated prior to the introduction of the methyl carbamate, or the carbamate can be introduced at a later stage of the synthesis.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is highlighted by its incorporation into a wide range of biologically active molecules. The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), cardiovascular diseases, and infectious agents.

While it is often an intermediate that is further modified, the core structure derived from this compound can be found in various developmental and approved drugs. For instance, it serves as a key building block in the synthesis of complex molecules where the piperidine nitrogen's basicity needs to be masked during certain synthetic steps. An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics like remifentanil, has been developed, showcasing the importance of such piperidine derivatives.[4]

The ability to functionalize the piperidine ring at various positions, coupled with the ease of manipulating the N-carbamate group, makes this compound a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization studies.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: this compound may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the versatility of the N-methoxycarbonyl protecting group make it an indispensable tool for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of this compound in drug discovery and development is poised to remain a critical component of successful research endeavors.

References

-

Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3233. Retrieved from [Link]

-

Chemsrc. (2025, August 26). Methyl 1-methylpiperidine-3-carboxylate. Retrieved from [Link]

-

Buffa, F., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Arkivoc, 2002(5), 149-173. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

Mitrovic, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(11), 727-734. Retrieved from [Link]

-

NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 31). Sourcing Methyl 1-Methylpiperidine-2-Carboxylate: A Guide for Procurement Managers. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3233. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Al-hadedi, A. A. M. (2012). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY (Doctoral dissertation, University of York). White Rose eTheses Online. Retrieved from [Link]

-

Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6498. Retrieved from [Link]

-

Di Micco, S., et al. (2021). Identification of novel quinolone-based modulators of miRNA maturation with anti-ovarian cancer activity. RSC Medicinal Chemistry, 12(10), 1735-1746. Retrieved from [Link]

- Google Patents. (2014). Process for preparing a 1-(2-haolethyl)-4-piperidine carboxylate intermediate useful in the synthesis of umeclidinium bromide.

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]

-

Tanaka, H., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 335-342. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of Methyl Piperidine-1-carboxylate

Introduction: A Molecule of Dichotomous Reactivity

Methyl piperidine-1-carboxylate is a foundational building block in modern organic and medicinal chemistry.[1] At first glance, it appears as a simple N-acylated saturated heterocycle. However, its true synthetic utility lies in the nuanced and often dichotomous reactivity imparted by the interplay between the piperidine ring and the N-methoxycarbonyl group. The nitrogen atom, simultaneously part of a saturated ring and an amide-like carbamate linkage, dictates the molecule's behavior. This guide provides an in-depth exploration of its core reactivity, moving beyond simple reaction schemes to elucidate the underlying principles that govern its transformations. Understanding these principles is paramount for researchers aiming to leverage this scaffold in the design and synthesis of complex molecular architectures, particularly in the realm of drug discovery.[2][3]

The carbamate functionality serves a dual purpose: it acts as a robust protecting group for the piperidine nitrogen, deactivating it towards typical amine reactions like alkylation or acylation, and it functions as a handle for further chemical manipulation. The reactivity can be broadly categorized into two domains: transformations involving the carbamate group itself and reactions that functionalize the piperidine ring, often influenced by the carbamate's electronic and steric presence.

| Property | Value |

| Chemical Formula | C H NO |

| Molar Mass | 143.18 g/mol |

| CAS Number | 1796-27-6 |

| Appearance | Typically a liquid |

| Solubility | Soluble in common organic solvents (DCM, EtOH) |

Part 1: The Electronic Nature and Reactivity of the Carbamate Moiety

The reactivity of the carbonyl center in this compound is fundamentally tempered by the adjacent nitrogen atom. The nitrogen lone pair is delocalized into the carbonyl π-system, creating a resonance-stabilized structure. This delocalization reduces the electrophilicity of the carbonyl carbon compared to ketones or acid chlorides, rendering it less susceptible to nucleophilic attack.

Caption: Resonance delocalization in the carbamate group.

This reduced electrophilicity dictates the conditions required for transformations at the carbonyl carbon. While resistant to weak nucleophiles, it readily undergoes reactions with strong nucleophiles or under forcing conditions.

Nucleophilic Acyl Substitution: Hydrolysis

The most fundamental reaction at the carbamate carbonyl is nucleophilic acyl substitution.[4][5] Saponification, or base-catalyzed hydrolysis, proceeds via the classic addition-elimination mechanism to yield the piperidine amine after acidic workup.

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Experimental Protocol: Base-Catalyzed Hydrolysis (Deprotection)

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or THF (approx. 0.2 M).

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-5.0 eq), to the solution.

-

Heating: Heat the reaction mixture to reflux (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction can take several hours to reach completion.

-

Workup: Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Extraction: Dilute the remaining aqueous residue with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

-

Acidification & Isolation: Acidify the aqueous layer carefully with concentrated HCl to a pH of ~1-2. This protonates the liberated piperidine. The product can then be isolated by evaporation of the water or by basification followed by extraction.

Causality Insight: The use of excess base and heat is necessary to overcome the energetic barrier of attacking the resonance-stabilized carbamate carbonyl. The final acidification step is crucial for separating the basic amine product from non-basic impurities.

Reduction to N-Methyl Piperidine

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carbamate group directly to an N-methyl group. This transformation is highly valuable as it provides a direct route to N-methylated piperidines, a common motif in pharmaceuticals.

Mechanism Insight: The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to aluminum. A subsequent elimination of an O-Al species and further reduction of an intermediate iminium ion yields the final product.

Part 2: The Carbamate as a Directing and Protecting Group

While the carbamate can be the site of reactivity, its primary role in many synthetic sequences is to act as a protecting group for the piperidine nitrogen.[6][7] This protection is crucial for enabling selective reactions on other parts of the molecule. The methyl carbamate is functionally similar to the more common Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups, though its deprotection conditions differ.[8][9]

| Protecting Group | Primary Deprotection Reagent(s) | Byproducts | Stability Notes |

| Methyl Carbamate | Strong Base (NaOH, KOH) + Heat; Strong Acid | CO₂, Methanol | Stable to mild acid, mild base, and hydrogenolysis. |

| Boc (tert-butoxycarbonyl) | Strong Acid (TFA, HCl)[8] | CO₂, Isobutylene | Unstable to strong acid; stable to base and hydrogenolysis.[6][8] |

| Cbz (benzyloxycarbonyl) | Catalytic Hydrogenation (H₂, Pd/C)[9] | CO₂, Toluene | Unstable to hydrogenolysis; generally stable to acid and base.[9] |

The choice of protecting group is a critical strategic decision in a multi-step synthesis, guided by the compatibility of its removal conditions with other functional groups present in the molecule. The robustness of the methyl carbamate to hydrogenolysis, for instance, makes it orthogonal to the Cbz group.

Part 3: Functionalization of the Piperidine Ring

Perhaps the most advanced application of this compound's reactivity involves using the carbamate group to direct functionalization of the C-H bonds on the piperidine ring itself.

Directed α-Lithiation and Electrophilic Quench

The carbamate group can function as a Directed Metalation Group (DMG). In the presence of a strong, sterically hindered base like sec-butyllithium (s-BuLi), typically in the presence of a ligand such as TMEDA (tetramethylethylenediamine), a proton can be abstracted from the carbon atom adjacent (α) to the nitrogen. This generates a potent nucleophilic organolithium species.

This α-lithiated intermediate is not isolated but is trapped in situ with a wide range of electrophiles, allowing for the precise installation of substituents at the C2 position of the piperidine ring.

Caption: Workflow for directed α-lithiation and electrophilic quench.

Experimental Protocol: α-Alkylation via Directed Lithiation

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and TMEDA (1.2 eq). Add this compound (1.0 eq).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This temperature is critical to ensure the stability of the organolithium intermediate.

-

Deprotonation: Slowly add sec-butyllithium (s-BuLi, 1.1 eq) dropwise via syringe. The solution may develop a characteristic color. Stir at -78 °C for 1-2 hours.

-

Electrophilic Trap: Add the chosen electrophile (e.g., methyl iodide, 1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Warming & Quench: Allow the reaction to stir for an additional 1-3 hours at -78 °C, then slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation Insight: The success of this protocol relies on stringent anhydrous and anaerobic conditions. The strong base (s-BuLi) will be quenched by trace amounts of water or oxygen. The low temperature stabilizes the C-Li bond, preventing decomposition pathways. A successful reaction is validated by the incorporation of the electrophile at the C2 position, confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a deceptively simple molecule whose reactivity is a case study in the influence of functional groups. The carbamate moiety acts as both a moderately reactive electrophilic center and a powerful directing group for C-H functionalization, all while serving as a stable protecting group for the nitrogen. By understanding the electronic underpinnings of its behavior—from resonance stabilization of the carbamate to its ability to direct deprotonation—researchers can unlock its full potential. The protocols and mechanistic insights provided herein serve as a guide for rationally designing synthetic routes and troubleshooting experimental challenges, ultimately enabling the efficient construction of novel and valuable piperidine-containing molecules for drug development and beyond.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464. PubChem. [Link]

-

Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Understanding the Properties and Chemical Synthesis of Methyl 1-Methylpiperidine-2-Carboxylate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Methyl 1-Benzylpiperidine-4-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]

-

Nucleophilic Acyl Substitution Reactions. OpenStax. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

-

The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Recent developments in chemical deprotection of ester functional group. ResearchGate. [Link]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]

-

Nucleophilic acyl substitution (video). Khan Academy. [Link]

-

This compound | Specifications, Uses, Safety Data & Reliable Suppliers in China. Bouling Chemical Co., Limited. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to the Synthesis of Methyl Piperidine-1-carboxylate: Key Starting Materials and Methodologies

This guide provides a comprehensive overview of the primary synthetic routes for methyl piperidine-1-carboxylate, a crucial building block in medicinal chemistry and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental starting materials and the underlying chemical principles governing its synthesis. We will explore the most prevalent and efficient methods, offering insights into experimental design and optimization.

Introduction: The Significance of this compound

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a methyl carboxylate group at the 1-position modulates the nucleophilicity and basicity of the piperidine nitrogen, transforming it into a versatile intermediate for further functionalization. This compound serves as a key precursor in the synthesis of numerous complex molecules, including analgesics and other central nervous system agents.[2] Understanding the core synthetic strategies for this compound is therefore fundamental for chemists in the life sciences.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially relevant methods revolve around two primary starting materials: piperidine itself and piperidine-1-carboxylic acid .

Pathway 1: Acylation of Piperidine with Methyl Chloroformate

This is arguably the most direct and widely employed method for the preparation of this compound. The core transformation involves the reaction of the secondary amine of the piperidine ring with methyl chloroformate.

-

Key Starting Materials:

-

Piperidine

-

Methyl Chloroformate

-

A suitable base (e.g., triethylamine, sodium carbonate, or an excess of piperidine)

-

-

Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the expulsion of a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting piperidine and driving the reaction to completion.

Diagram of the Acylation Pathway

Caption: Acylation of piperidine with methyl chloroformate.

Experimental Protocol: Synthesis via Acylation

-

Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, add a base like triethylamine (1.1 equivalents).

-

Addition of Reagent: Cool the mixture in an ice bath to 0-5 °C. Slowly add methyl chloroformate (1.05 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[3]

| Parameter | Value |

| Piperidine | 1.0 eq |

| Methyl Chloroformate | 1.05 eq |

| Triethylamine | 1.1 eq |

| Solvent | Dichloromethane |

| Temperature | 0 °C to RT |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Table 1: Typical reaction conditions for the acylation of piperidine.

Pathway 2: Esterification of Piperidine-1-carboxylic Acid

An alternative and equally viable route involves the esterification of piperidine-1-carboxylic acid. This pathway is particularly useful if the carboxylic acid is readily available or prepared in situ.

-

Key Starting Materials:

-

Piperidine-1-carboxylic acid

-

Methanol

-

An acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., thionyl chloride)

-

-

Mechanism and Rationale: This reaction follows the classic Fischer esterification mechanism when an acid catalyst is used.[4] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester. Alternatively, reagents like thionyl chloride can be used to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with methanol.[5]

Diagram of the Esterification Pathway

Caption: Fischer esterification of piperidine-1-carboxylic acid.

Experimental Protocol: Synthesis via Esterification with Thionyl Chloride

-

Reaction Setup: Suspend piperidine-1-carboxylic acid (1.0 equivalent) in methanol (5-10 volumes).

-

Addition of Reagent: Cool the suspension to -10 °C in an ice-salt bath. Add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the low temperature.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 40 °C and hold for 2 hours.

-

Work-up and Purification: Neutralize the reaction mixture to approximately pH 8 with a base such as sodium carbonate. Extract the product with an organic solvent like methylene chloride. Dry the combined organic layers and evaporate the solvent to obtain the crude this compound, which can be further purified by distillation.[5]

| Parameter | Value |

| Piperidine-1-carboxylic Acid | 1.0 eq |

| Thionyl Chloride | 1.2 eq |

| Solvent | Methanol |

| Temperature | -10 °C to 40 °C |

| Reaction Time | ~3 hours |

| Typical Yield | 85-90% |

Table 2: Typical reaction conditions for esterification using thionyl chloride.

Alternative and Specialized Synthetic Routes

While the two primary pathways described above are the most common, other methods exist for the synthesis of this compound and its derivatives, often employed for specific applications or when starting from more complex precursors.

-

From Substituted Piperidones: More complex derivatives can be synthesized starting from substituted piperidones, such as 1-benzyl-4-piperidone.[2] These multi-step syntheses often involve reactions like the Strecker condensation followed by hydrolysis and esterification.

-

Reductive Amination: Substituted piperidines can be prepared via reductive amination of a suitable ketone (like ethyl 4-piperidone-1-carboxylate) with an amine in the presence of a reducing agent.[6] This method is particularly valuable for creating libraries of substituted piperidine derivatives.

Conclusion

The synthesis of this compound is a well-established process with robust and high-yielding methodologies. The choice of the primary starting material—either piperidine or piperidine-1-carboxylic acid—will largely depend on commercial availability, cost, and the specific requirements of the subsequent synthetic steps. The direct acylation of piperidine with methyl chloroformate offers a straightforward and efficient one-step process, while the esterification of piperidine-1-carboxylic acid provides a reliable alternative. A thorough understanding of these core synthetic strategies is essential for any researcher or professional engaged in the design and development of novel piperidine-containing pharmaceuticals.

References

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from PrepChem.com. URL: [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from ResearchGate. URL: [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Retrieved from Google Patents.

- Google Patents. (n.d.). EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives. Retrieved from Google Patents.

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. URL: [Link]

-

YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from YouTube. URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. prepchem.com [prepchem.com]

- 6. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives - Google Patents [patents.google.com]

Methyl Piperidine-1-Carboxylate: A Strategic Heterocyclic Building Block for Modern Drug Discovery

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast portfolio of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise ligand-protein interactions.[2][3] Within the arsenal of piperidine-based synthons, Methyl Piperidine-1-Carboxylate emerges as a highly versatile and strategic building block. This guide delves into the core chemistry, synthetic utility, and practical applications of this compound, offering researchers and drug development professionals a comprehensive technical resource. We will explore its synthesis, the nuanced reactivity conferred by the N-methoxycarbonyl group, key transformations such as deprotection and ring functionalization, and its application in constructing complex molecular architectures, grounded in established protocols and safety considerations.

The Privileged Piperidine Scaffold: A Medicinal Chemistry Perspective

The piperidine motif is one of the most important saturated heterocyclic systems in drug discovery.[1][4] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, enabling chemists to optimize interactions within the intricate three-dimensional pockets of biological targets. This structural feature is often inaccessible to flat, aromatic rings, making substituted piperidines invaluable for developing potent and selective therapeutics.[2] From anesthetics like Ropivacaine to antihistamines like Loratadine, the piperidine core is a validated scaffold for engaging with a wide range of biological systems.[2] The strategic deployment of piperidine building blocks, therefore, represents a powerful approach to accelerate the discovery of novel therapeutic agents.[5]

Unveiling this compound

This compound (CAS No. 1796-27-6) is a derivative where the piperidine nitrogen is protected by a methoxycarbonyl group (often abbreviated as Moc). This functional group serves a dual purpose: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and it electronically influences the piperidine ring, enabling controlled, regioselective transformations.

While the tert-butyloxycarbonyl (Boc) group is more common, the Moc group offers distinct advantages. It is sterically less demanding, which can be crucial in reactions sensitive to steric hindrance. Furthermore, its cleavage conditions differ from the acid-labile Boc group, providing orthogonal deprotection strategies in multi-step syntheses.

Physicochemical Profile

A clear understanding of a building block's physical properties is paramount for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1796-27-6 | [6] |

| Chemical Formula | C₇H₁₃NO₂ | [7] |

| Molar Mass | 143.184 g/mol | [7] |

| Appearance | Colorless Oil / Liquid | [6][7] |

| Boiling Point | 55-57 °C @ 2 Torr | [6] |

| Density | 1.06 g/cm³ | [6] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol, Dichloromethane). Limited solubility in water. | [6][7] |

| pKa | -1.34 ± 0.20 (Predicted) | [6] |

Synthesis of this compound

The most direct and common synthesis involves the acylation of piperidine with methyl chloroformate. The reaction requires a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting piperidine.

Reaction Scheme: Piperidine + Methyl Chloroformate --(Base, Solvent)--> this compound

Causality in Experimental Design:

-

Choice of Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is typically used. An inorganic base like sodium carbonate can also be employed, often in a biphasic system.[8] The key is to select a base that will not compete with the piperidine nitrogen in reacting with the highly electrophilic methyl chloroformate.

-

Solvent Selection: An aprotic solvent like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) is ideal to prevent any reaction with the chloroformate.

-

Temperature Control: The reaction is exothermic and is usually performed at a low temperature (e.g., 0 °C) during the addition of the chloroformate to control the reaction rate and minimize side-product formation.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: General workflow for the synthesis of this compound.

The Chemistry of a Versatile Building Block: Reactivity and Transformations

The synthetic power of this compound lies in its predictable reactivity, allowing for strategic manipulations at both the nitrogen atom and the carbon scaffold.

Key Transformation: N-Deprotection

The removal of the Moc group to liberate the piperidine nitrogen is a fundamental step in many synthetic sequences. Unlike the acid-cleaved Boc group, the methyl carbamate is robust to acidic conditions but can be efficiently cleaved via hydrolysis under basic conditions.

Mechanism: Saponification The deprotection proceeds via a base-mediated hydrolysis (saponification) of the carbamate. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating the piperidine anion (or its protonated form after workup). Subsequent decarboxylation often occurs upon acidification of the intermediate carbamic acid.

dot graph DeprotectionMechanism { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=record, fontname="Arial", fontsize=11, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead=vee];

} enddot Caption: Simplified mechanism for the basic hydrolysis (saponification) of the Moc group.

Detailed Experimental Protocol: Saponification of this compound

This protocol is a self-validating system designed for researchers.

-

System Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Reagent Addition: Add a suitable solvent such as a mixture of methanol and water (e.g., 4:1 v/v). Add a stoichiometric excess of a strong base, such as potassium hydroxide (KOH, 3-5 eq.).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the organic solvent (methanol) under reduced pressure.

-

Dilute the remaining aqueous residue with water and extract with an organic solvent (e.g., ethyl acetate or DCM) to remove any unreacted starting material or non-polar impurities.

-

The aqueous layer, containing the potassium salt of piperidine, can then be carefully acidified with concentrated HCl to pH < 2 (perform in an ice bath).

-

The product, piperidine hydrochloride, can be isolated, or the free piperidine can be obtained by basifying the aqueous layer and extracting with an organic solvent, followed by drying (e.g., over Na₂SO₄), filtration, and solvent evaporation.

-

-

Validation: Confirm the identity and purity of the resulting piperidine product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Transformation: Functionalization of the Piperidine Core

With the nitrogen protected, the carbon framework of the piperidine ring becomes the primary site for synthetic elaboration. The Moc group, like other N-acyl groups, can direct metallation to the adjacent C2 (α) position.

α-Lithiation and Trapping: Treatment with a strong base, such as sec-butyllithium in the presence of a ligand like TMEDA, can selectively deprotonate the C2 position. The resulting organolithium species is a potent nucleophile that can be "trapped" with various electrophiles (e.g., alkyl halides, aldehydes, ketones), installing a substituent at the C2 position. This strategy is a powerful method for creating complex, substituted piperidines.[9]

Recent advances have also demonstrated the ability to achieve C-H functionalization at various positions on the piperidine ring using transition-metal catalysis, opening new avenues for creating molecular diversity.[5][10] While many examples use N-Boc piperidine, the underlying principles of electronic activation and steric guidance are applicable to N-Moc derivatives as well.

Application in Drug Discovery: A Synthetic Showcase

This compound and its derivatives are crucial intermediates in the synthesis of complex pharmaceutical agents. The piperidine scaffold is found in drugs targeting CNS disorders, cardiovascular diseases, and infectious agents.[11] For instance, the synthesis of various σ₁ receptor ligands with antiproliferative properties has been developed using N-methylpiperidine derivatives, showcasing the importance of this scaffold in oncology research.[12]

dot graph SyntheticApplication { graph [splines=true, nodesep=0.5, rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A modular synthetic strategy employing this compound.

This modular approach, where the core is first elaborated and then coupled to other fragments after deprotection, is a common and powerful strategy in medicinal chemistry. It allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Safety and Handling Protocols

As with any laboratory chemical, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[13][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[6][13]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[13]

Conclusion

This compound is more than just a protected amine; it is a strategic and versatile building block that provides a robust platform for the synthesis of complex, three-dimensional molecules. Its unique combination of stability, predictable reactivity, and the alternative deprotection strategy it offers compared to its Boc-protected counterpart makes it an invaluable tool for medicinal chemists. By mastering the synthesis, handling, and reactivity of this synthon, researchers in drug discovery can efficiently navigate complex synthetic pathways and accelerate the development of the next generation of piperidine-based therapeutics.

References

-

Butkiewicz, M., et al. (2013). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

This compound | Specifications, Uses, Safety Data & Reliable Suppliers in China. Bouling Chemical Co., Limited. [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 1-methylpiperidine-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 1-methylpiperidine-3-carboxylate | CAS#:1690-72-8. Chemsrc. [Link]

-

METHYL PIPERIDINE-3-CARBOXYLATE. ChemBK. [Link]

-

Davies, H. M., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health. [Link]

-

Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Understanding the Properties and Chemical Synthesis of Methyl 1-Methylpiperidine-2-Carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Lu, Y., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

-

Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

-

New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. [Link]

-

A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. The Royal Society of Chemistry. [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

-

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

-

Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

El-Gamal, M. I., & Oh, C.-H. (2020). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Autech Industry Co.,Limited. [Link]

-

Kocienski, P. J. (1994). Recent developments in chemical deprotection of ester functional group. ResearchGate. [Link]

-

Phillips, O. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

-

Vulto, I., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. [Link]

-

1-Methylpiperidine. Wikipedia. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 6. This compound CAS#: 1796-27-6 [m.chemicalbook.com]

- 7. This compound | Specifications, Uses, Safety Data & Reliable Suppliers in China [chemheterocycles.com]

- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 10. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

Foreword: The Enduring Primacy of the Piperidine Scaffold

An In-depth Technical Guide to the Role of Piperidine Derivatives in Medicinal Chemistry

As a Senior Application Scientist, one is often tasked with identifying patterns in the vast landscape of drug discovery—discerning not just what works, but why it works. Few structural motifs have demonstrated the consistent, versatile, and potent utility of the piperidine ring. This six-membered nitrogen-containing heterocycle is not merely a common fragment; it is a cornerstone of modern medicinal chemistry, a "privileged scaffold" that is present in a remarkable number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[1][2][3] Its prevalence in over 70 FDA-approved medications, including blockbuster drugs, is a testament to its profound impact on human health.[4][5]

This guide eschews a conventional, rigid template. Instead, it is structured to provide a holistic and practical understanding of the piperidine scaffold, from its fundamental physicochemical advantages to its application in diverse therapeutic areas. We will explore the causality behind its selection in drug design, delve into the synthetic strategies that unlock its potential, and examine the intricate structure-activity relationships that govern its biological effects. This document is intended for the hands-on researcher and the drug development professional, offering not just a review of the field but a validated, actionable resource for leveraging the power of piperidine derivatives in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical and Pharmacokinetic Rationale

The success of the piperidine moiety is not accidental; it is rooted in a unique convergence of structural and electronic properties that favorably influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its interaction with biological targets.[3]

-

Controlled Basicity and Solubility: The nitrogen atom within the piperidine ring is basic (pKa of the conjugate acid is ~11).[6] At physiological pH (7.4), this nitrogen is predominantly protonated. This positive charge is a critical feature, as it can form strong ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in target proteins, serving as a powerful anchoring point.[6] This ionization also enhances aqueous solubility, a crucial factor for drug formulation and distribution.

-

Conformational Flexibility and 3D Vectorial Display: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, predominantly a stable chair conformation.[2][7] This flexibility is a key asset in drug design. It enables the molecule to orient its substituents in precise three-dimensional vectors, maximizing complementarity with the often-complex topography of a protein's binding pocket.[3] This adaptability allows a single piperidine core to be tailored for a wide array of diverse biological targets.

-

Metabolic Stability and Lipophilicity Balance: The piperidine ring itself is relatively stable to metabolic degradation, enhancing a drug's half-life.[3] Furthermore, this scaffold provides an excellent balance of lipophilicity and hydrophilicity. It possesses a non-polar hydrocarbon backbone, which aids in membrane permeability, while the basic nitrogen provides a point of tunable polarity. This balance is essential for a drug to traverse cellular membranes to reach its target and yet maintain sufficient solubility in plasma.

// Central Node Piperidine [id="piperidine_core", label="Piperidine Scaffold", fillcolor="#F1F3F4", fontcolor="#202124", width=2];

// Properties Basicity [label="Tunable Basicity\n(pKa ~11)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conformation [label="Conformational Flexibility\n(Chair Conformation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stability [label="Metabolic Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubility [label="Solubility/Lipophilicity\nBalance", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes Interactions [label="Strong Target Interactions\n(H-Bonds, Ionic)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Vector [label="Precise 3D Substituent\nOrientation", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; PK [label="Improved Pharmacokinetics\n(ADME Profile)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Permeability [label="Enhanced Membrane\nPermeability", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Connections Piperidine -> Basicity; Piperidine -> Conformation; Piperidine -> Stability; Piperidine -> Solubility;

Basicity -> Interactions; Conformation -> Vector; Stability -> PK; Solubility -> Permeability; Solubility -> PK; } dot Caption: Key physicochemical properties of the piperidine ring and their impact on drug design.

Therapeutic Applications: A Scaffold for All Seasons

The versatility of the piperidine core is evident in the sheer breadth of its therapeutic applications. From the central nervous system to oncology, this scaffold has been instrumental in the development of transformative medicines.

Analgesics: Targeting the Opioid System

The history of piperidine in medicine is deeply intertwined with the development of potent analgesics. The phenylpiperidine class, in particular, forms the backbone of many synthetic opioids that target the μ-opioid receptor to block pain signals.[8]

-

Meperidine (Pethidine): One of the first synthetic opioids, establishing the pharmacophore.[9][10]

-

Fentanyl and its Analogs (Sufentanil, Remifentanil): Fentanyl, a phenylpiperidine derivative, is a cornerstone of anesthesia and pain management, being 50 to 100 times more potent than morphine.[8][11] Its action is mediated by potent agonism at the μ-opioid receptor in the dorsal horn of the spinal cord, which inhibits ascending pain pathways.[8] The piperidine ring is crucial for orienting the N-acyl group and the phenyl group for optimal receptor engagement.[12]

| Drug | Therapeutic Class | Mechanism of Action | Key Structural Feature |

| Fentanyl | Opioid Analgesic | Potent μ-opioid receptor agonist[8] | 4-anilidopiperidine |

| Meperidine | Opioid Analgesic | μ-opioid receptor agonist[10] | 4-phenylpiperidine |

| Risperidone | Atypical Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist[10] | Benzisoxazole-piperidine |

| Methylphenidate | CNS Stimulant | Norepinephrine and dopamine reuptake inhibitor[10] | Piperidine-acetate |

| Donepezil | Alzheimer's Treatment | Acetylcholinesterase (AChE) inhibitor[13][14] | N-benzylpiperidine |

| Paroxetine | Antidepressant (SSRI) | Selective serotonin reuptake inhibitor[10] | Fluorophenyl-piperidine |

| Loperamide | Antidiarrheal | Peripheral μ-opioid receptor agonist[10] | Diphenyl-piperidine |

Table 1: A selection of prominent FDA-approved drugs containing the piperidine scaffold, highlighting their diverse mechanisms of action.

Anticancer Agents: Modulating Key Signaling Pathways

Piperidine derivatives have emerged as potent agents in oncology, demonstrating activity against a wide range of cancers including breast, prostate, colon, and lung cancer.[15] Their mechanisms are diverse, often involving the modulation of critical signaling pathways essential for cancer cell survival and proliferation.[15][16]

-

Induction of Apoptosis: Many piperidine-containing compounds exert their anticancer effects by inducing programmed cell death (apoptosis). This is often achieved by activating caspase pathways, disrupting mitochondrial function, and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[15]

-

Signaling Pathway Inhibition: Piperidine derivatives have been shown to inhibit key oncogenic signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.[15] For example, piperine, an alkaloid from black pepper, and its derivatives have demonstrated the ability to downregulate these pathways, thereby arresting the cell cycle and inhibiting cell migration.[15][17]

// Edges Piperidine -> PI3K_Akt [label="Inhibits", color="#EA4335"]; Piperidine -> NFkB [label="Inhibits", color="#EA4335"]; Piperidine -> Mitochondria [label="Disrupts", color="#EA4335"];

PI3K_Akt -> Proliferation [label="Promotes"]; NFkB -> Proliferation [label="Promotes"]; Mitochondria -> Caspases [label="Activates"]; Caspases -> Apoptosis [label="Induces"]; } dot Caption: Piperidine derivatives can exert anticancer effects via inhibition of survival pathways and induction of apoptosis.

Antiviral and Anti-Influenza Agents

The piperidine scaffold has been successfully exploited to develop novel antiviral agents, particularly against influenza virus and HIV.[18][19][20]

-

Influenza: A series of piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication.[21][22] One optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, showed excellent inhibitory activity against a variety of influenza strains with EC50 values as low as 0.05 µM.[22] Time-of-addition experiments indicate that these compounds interfere with an early to middle stage of the viral replication cycle after entry into the host cell.[21][22]

-

HIV: Certain piperidine-substituted purine derivatives have shown remarkable inhibitory potencies against HIV in cellular assays, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[18]

Synthesis and Methodologies: Constructing the Core